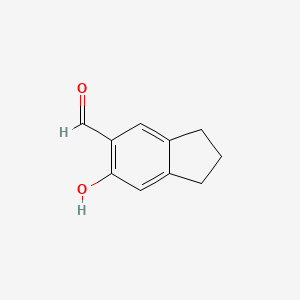
6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This compound can be synthesized by several methods, such as the condensation reaction, oxidation, and catalytic hydrogenation. The most common method is the condensation reaction between indole-2-carboxaldehyde and catechol in the presence of an acid catalyst.Molecular Structure Analysis
The molecular weight of 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is 162.19 g/mol . Its IUPAC name is 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde .Scientific Research Applications
Molecular and Electronic Structure Studies
Research on potassium 3-oxo-2,3-dihydro-1H-inden-4-olate, a related compound, has provided insights into its formation, molecular and electronic structure. This study utilized X-ray analysis, NMR, IR, UV spectroscopy, DFT, and MP2 calculations to elucidate the chelate structure of the salt and estimate the effect of chelation on spectral properties, explaining specific reactivity (Sigalov, Shainyan, & Sterkhova, 2016).
Chemosensors for Metal Cations
A study on crown-containing arylimines derived from related compounds demonstrated their application as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+. These chemosensors display diagnostic changes in both absorption and emission spectra upon complexation with alkali and alkali-earth metal ions, useful for detecting these metals (Dubonosov et al., 2008).
Antioxidant and Antihyperglycemic Agents
Compounds synthesized from related structures have been evaluated for in vitro antioxidant and in vivo antihyperglycemic activities. Specifically, certain derivatives showed promising results in DPPH radical scavenging activity and significant decrease in glucose concentration in adult Wistar rats, highlighting their potential as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).
Anticancer and Metal Sequestering Properties
Enamines derived from the reactions of related compounds have shown appreciable anti-cancer activities against various human tumor cell lines. Additionally, their interactions with Cu+2 and Fe+3 ions suggest potential metal sequestering properties, which could have implications for developing therapeutic agents (Singh, Kaur, & Paul, 2008).
Microwave-Assisted Synthesis and Biological Activity
The microwave-assisted synthesis of novel 2H-Chromene derivatives, including structures related to 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde, has been explored. These compounds exhibited remarkable antimicrobial activity against different classes of bacteria and fungi, showcasing the method's efficiency and the biological relevance of the synthesized compounds (El Azab, Youssef, & Amin, 2014).
properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-6,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVFGKDBSHRRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
CAS RN |
54402-54-9 |
Source


|
| Record name | 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2566586.png)
![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)
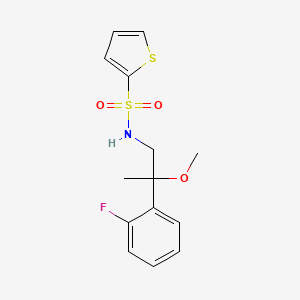
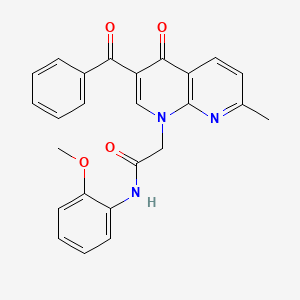
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)
![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)
![(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2566597.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2566598.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)
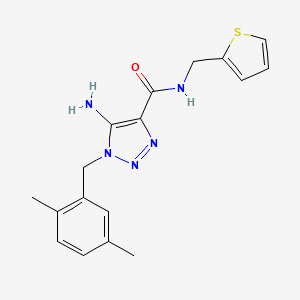
![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)
![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)
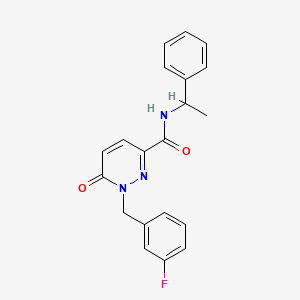
![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)